REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:10][O:11][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=1[N+:18]([O-:20])=O.[OH-].[K+].C(O)(=O)C>CO.O>[OH:20][N:18]=[C:17]1[CH:16]=[CH:15][C:14](=[C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:8]#[N:9])[CH:13]=[C:12]1[O:11][CH3:10] |f:2.3|
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC#N
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
35.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 55° C. for 6 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the dark red reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
FILTRATION
|
Details
|
The resulting orange precipitate is filtered
|
Type
|
WASH
|
Details
|
washed with water, methanol:water 1:1 (v/v)
|
Type
|
CUSTOM
|
Details
|
dried at 80° C. under vacuum
|
Type
|
CUSTOM
|
Details
|
is used in the next step without further purification
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
ON=C1C(=CC(C=C1)=C(C#N)C1=CC=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |